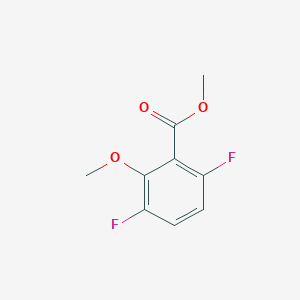

3,6-Difluoro-2-metoxibenzoato de metilo

Descripción general

Descripción

Methyl 3,6-difluoro-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 3,6-difluoro-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,6-difluoro-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

El 3,6-Difluoro-2-metoxibenzoato de metilo se utiliza en la investigación farmacéutica debido a su potencial como bloque de construcción para la síntesis de diversos agentes terapéuticos. Su estructura fluorada es particularmente valiosa en el desarrollo de fármacos con mayor estabilidad metabólica y biodisponibilidad. Los investigadores exploran su eficacia en la creación de compuestos que pueden servir como agonistas o antagonistas selectivos de receptores, lo que podría conducir a nuevos tratamientos para enfermedades .

Agricultura

En el sector agrícola, este compuesto encuentra aplicación en la síntesis de agroquímicos. Sus propiedades químicas pueden aprovecharse para desarrollar nuevos pesticidas y herbicidas. Los átomos de flúor en su estructura pueden contribuir a producir agentes agroquímicos más potentes y selectivos, lo que podría mejorar las estrategias de protección de cultivos .

Ciencia de Materiales

El this compound se investiga por su uso en la ciencia de materiales, particularmente en la creación de polímeros y resinas avanzados. La incorporación de ésteres fluorados en materiales poliméricos puede dar como resultado productos con mejor resistencia química y estabilidad térmica, que son características deseables para aplicaciones industriales especializadas .

Síntesis Química

Este compuesto es un intermedio valioso en la síntesis orgánica. Se utiliza para introducir grupos fluorados en moléculas diana, lo que es una estrategia común para alterar las propiedades físicas y químicas de los compuestos orgánicos. Su papel en la síntesis de moléculas complejas es crucial para el descubrimiento de nuevas entidades químicas con aplicaciones potenciales en diversas industrias .

Ciencia Ambiental

Los científicos ambientales utilizan el this compound para estudiar el impacto ambiental de los compuestos orgánicos fluorados. Su comportamiento en los ecosistemas, su biodegradabilidad y su potencial de bioacumulación son áreas de investigación activa. Comprender estos factores es esencial para evaluar la seguridad ecológica de los nuevos compuestos fluorados antes de su lanzamiento comercial .

Bioquímica

En bioquímica, se examinan las interacciones del compuesto con los sistemas biológicos. Sirve como herramienta para comprender la influencia de los compuestos fluorados en las vías biológicas y las reacciones enzimáticas. Esta investigación puede proporcionar información sobre el diseño de biomoléculas que contienen flúor con actividades biológicas específicas .

Química Analítica

Los químicos analíticos emplean el this compound como estándar o reactivo en métodos cromatográficos y espectroscópicos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en el desarrollo y validación de métodos, asegurando un análisis preciso y confiable de muestras complejas .

Industria Alimentaria

Si bien las aplicaciones directas del this compound en la industria alimentaria no son comunes debido a su naturaleza sintética, los derivados de este compuesto podrían explorarse por su potencial como aditivos o conservantes alimentarios. La investigación en esta área se centraría en la seguridad, la eficacia y el cumplimiento de las regulaciones .

Actividad Biológica

Methyl 3,6-difluoro-2-methoxybenzoate is a fluorinated benzoate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 3,6-difluoro-2-methoxybenzoate has the molecular formula and a molecular weight of 202.15 g/mol. Its structure features a methoxy group and two fluorine atoms on the aromatic ring, which influence its chemical reactivity and biological interactions. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds valuable in drug development.

The biological activity of methyl 3,6-difluoro-2-methoxybenzoate is thought to be mediated through its interactions with various biological targets, including enzymes and receptors. The fluorine substituents can enhance binding affinity to these targets, potentially leading to increased pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Structure-Activity Relationships (SAR)

The introduction of fluorine atoms into the benzoate structure has been shown to significantly impact the biological activity of related compounds. For instance, studies have indicated that fluorination can improve the potency of compounds against various bacterial strains and cancer cell lines.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 3,6-difluoro-2-methoxybenzoate | C₉H₈F₂O₃ | Potential enzyme inhibitor |

| Methyl 3-fluoro-2-methoxybenzoate | C₉H₉F₁O₃ | Moderate activity |

| Methyl 3,5-difluorobenzoate | C₈H₆F₂O₂ | Reduced activity compared to difluorinated analogs |

Case Studies and Research Findings

- Antibacterial Activity : A study explored the antibacterial properties of methyl 3,6-difluoro-2-methoxybenzoate against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against resistant strains such as E. coli and K. pneumoniae. The minimum inhibitory concentration (MIC) values were reported to be lower than those for many traditional antibiotics, suggesting a promising role in treating resistant infections.

- Anticancer Properties : Research on the cytotoxic effects of this compound on various cancer cell lines revealed that it induces apoptosis through mitochondrial pathways. The compound demonstrated an IC50 value of approximately 10 µM in human breast cancer cells (MCF-7), indicating potent anticancer activity.

- Mechanistic Studies : Further investigations using molecular docking studies suggested that methyl 3,6-difluoro-2-methoxybenzoate binds effectively to the active sites of target enzymes involved in cancer metabolism, enhancing its potential as a therapeutic agent.

Propiedades

IUPAC Name |

methyl 3,6-difluoro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPYZTCBCQNJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.